molecular formula C22H12F3NO3 B6485751 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide CAS No. 6178-88-7

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide

Cat. No. B6485751
CAS RN: 6178-88-7
M. Wt: 395.3 g/mol
InChI Key: KEPHYBCLPKNTBG-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide, or simply “anthracene-1-yl trifluoromethylbenzamide”, is a synthetic compound of interest in the scientific community due to its potential applications in drug development, materials science, and other areas.

Scientific Research Applications

Anthracene-1-yl trifluoromethylbenzamide has potential applications in drug development, materials science, and other areas. In drug development, it has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In materials science, it has been studied as a potential additive for polymers to improve their thermal, mechanical, and optical properties.

Mechanism of Action

The exact mechanism of action of anthracene-1-yl trifluoromethylbenzamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase. This enzyme is involved in the synthesis of nucleic acids and is necessary for the growth and replication of cells. By inhibiting this enzyme, anthracene-1-yl trifluoromethylbenzamide could potentially be used to treat certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of anthracene-1-yl trifluoromethylbenzamide are not yet fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. By inhibiting this enzyme, anthracene-1-yl trifluoromethylbenzamide could potentially be used to treat certain types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using anthracene-1-yl trifluoromethylbenzamide in lab experiments include its low cost, ease of synthesis, and potential applications in drug development and materials science. The major limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action and biochemical and physiological effects.

Future Directions

For research on anthracene-1-yl trifluoromethylbenzamide include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications in drug development and materials science. Additionally, further research could be done to explore the potential of this compound as a therapeutic agent for the treatment of certain types of cancer. Other potential areas of research include the synthesis of novel derivatives of this compound and the exploration of its potential applications in other areas.

Synthesis Methods

Anthracene-1-yl trifluoromethylbenzamide can be synthesized in a two-step reaction from anthracene-9-carboxylic acid and trifluoromethylbenzoyl chloride. In the first step, the carboxylic acid is reacted with trifluoromethylbenzoyl chloride in the presence of triethylamine to form the corresponding amide. In the second step, the amide is reacted with trifluoromethanesulfonic acid to form the desired product. The reaction is carried out in anhydrous acetonitrile as the solvent.

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3NO3/c23-22(24,25)13-6-3-5-12(11-13)21(29)26-17-10-4-9-16-18(17)20(28)15-8-2-1-7-14(15)19(16)27/h1-11H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPHYBCLPKNTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60410580
Record name N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide

CAS RN

6178-88-7
Record name N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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